molecular formula C17H14FNO2 B15107142 N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B15107142
M. Wt: 283.30 g/mol
InChI Key: FYLQDNGLXFXCJZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and acetophenone derivatives.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target, which may include enzymes or receptors involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
  • N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
  • N-(2-fluorophenyl)-5-methyl-1-benzofuran-2-carboxamide

Uniqueness

N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of two methyl groups at the 3 and 6 positions of the benzofuran ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H14FNO2/c1-10-7-8-12-11(2)16(21-15(12)9-10)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)

InChI Key

FYLQDNGLXFXCJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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